An In-depth Technical Guide to the Synthesis of 7,10-Dioxadispiro[2.2.4.2]dodecane
An In-depth Technical Guide to the Synthesis of 7,10-Dioxadispiro[2.2.4.2]dodecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,10-Dioxadispiro[2.2.4.2]dodecane represents a unique and sterically demanding dispiroketal scaffold. Such spirocyclic systems have garnered significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional character, which can lead to enhanced target specificity and improved pharmacokinetic properties.[1] This guide provides a comprehensive overview of a proposed synthetic pathway to 7,10-Dioxadispiro[2.2.4.2]dodecane, grounded in established principles of organic synthesis. The core of this strategy involves the acid-catalyzed reaction of an epoxide with cyclobutanone. Detailed mechanistic insights, step-by-step experimental protocols, and critical considerations for reaction optimization are presented.
Introduction: The Significance of Dispiroketals in Modern Chemistry
Spirocyclic frameworks are prevalent in a wide array of natural products and pharmacologically active molecules. The incorporation of a spiro-center introduces a defined three-dimensional architecture that can be advantageous for molecular recognition and binding affinity.[1] Dispiroketals, characterized by two spiro-centers sharing a common ketal carbon, are a particularly intriguing subclass. Their unique topology can influence a molecule's lipophilicity, metabolic stability, and cell permeability, making them attractive motifs in drug design.[2][3][4] The target molecule, 7,10-Dioxadispiro[2.2.4.2]dodecane, features a central dioxane ring flanked by a cyclobutane and a cyclohexane ring, presenting a novel scaffold for exploration in various chemical and biological contexts.
Proposed Synthetic Strategy: A Convergent Approach
The synthesis of 7,10-Dioxadispiro[2.2.4.2]dodecane can be logically approached through a convergent strategy, culminating in the formation of the dispiroketal linkage. The key disconnection points to two primary building blocks: an appropriate epoxide and cyclobutanone. The acid-catalyzed reaction between these two precursors is a well-established method for the formation of ketals and related structures.[5][6][7]
The proposed overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for 7,10-Dioxadispiro[2.2.4.2]dodecane.
Synthesis of Key Precursors
Preparation of Cyclobutanone
Cyclobutanone is a crucial building block for this synthesis. While commercially available, its synthesis from readily available starting materials is well-documented. One efficient method involves the acid-catalyzed rearrangement of cyclopropylcarbinol to cyclobutanol, followed by oxidation.[8]
Step 1: Acid-Catalyzed Rearrangement of Cyclopropylcarbinol to Cyclobutanol
This reaction proceeds via a carbocation intermediate, where the strained cyclopropyl ring undergoes expansion to the more stable cyclobutyl system.
Step 2: Oxidation of Cyclobutanol to Cyclobutanone
A variety of oxidizing agents can be employed for this transformation, with chromic acid being a classic choice.[8] Milder, more modern reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation can also be utilized to minimize side reactions.
Synthesis of a Suitable Epoxide
The structure of 7,10-Dioxadispiro[2.2.4.2]dodecane suggests that the epoxide precursor should be capable of forming the cyclohexane portion of the final molecule upon reaction with cyclobutanone. A plausible candidate is an epoxide derived from a suitable six-membered ring precursor. For the purpose of this guide, we will consider the general principles of epoxidation.
A common method for the synthesis of epoxides is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[9] The choice of the starting alkene is critical and will dictate the final substitution pattern on the cyclohexane ring of the target molecule.
The Core Reaction: Acid-Catalyzed Dispiroketal Formation
The key step in this synthesis is the acid-catalyzed reaction between the chosen epoxide and cyclobutanone. This reaction is a classic example of nucleophilic ring-opening of a protonated epoxide.[5][6][7][10]
Mechanistic Insights
The reaction mechanism proceeds through several key steps:
-
Protonation of the Epoxide: The reaction is initiated by the protonation of the epoxide oxygen by an acid catalyst (e.g., H₂SO₄, TsOH). This makes the epoxide a better electrophile and facilitates nucleophilic attack.[10]
-
Nucleophilic Attack by Cyclobutanone: The carbonyl oxygen of cyclobutanone acts as a nucleophile and attacks one of the electrophilic carbons of the protonated epoxide. This attack occurs from the backside, leading to an inversion of stereochemistry at the attacked carbon.[7]
-
Intramolecular Ring Closure: The resulting intermediate undergoes an intramolecular cyclization, where the alkoxide attacks the protonated carbonyl carbon of the former cyclobutanone.
-
Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the neutral dispiroketal product.
Caption: Simplified mechanism of acid-catalyzed dispiroketal formation.
The regioselectivity of the nucleophilic attack on unsymmetrical epoxides is dependent on the reaction conditions. Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon, as it can better stabilize the partial positive charge that develops in the transition state.[5][6][7]
Experimental Protocols
The following are generalized protocols for the key synthetic steps. Researchers should optimize these conditions based on the specific substrates and available laboratory equipment.
Protocol: Synthesis of Cyclobutanone from Cyclopropylcarbinol[8]
-
Apparatus: A round-bottomed flask equipped with a reflux condenser.
-
Reagents:
-
Cyclopropylcarbinol
-
Concentrated Hydrochloric Acid
-
Water
-
Chromic Acid solution (or other suitable oxidant)
-
-
Procedure:
-
To the flask, add water, concentrated hydrochloric acid, and cyclopropylcarbinol.
-
Reflux the mixture for approximately 1.5-2 hours. The formation of cyclobutanol will be observed as a separate layer.
-
Cool the reaction mixture and carefully add the oxidizing agent (e.g., chromic acid solution) portion-wise, maintaining the temperature with an ice bath.
-
After the addition is complete, stir the reaction mixture at room temperature until the oxidation is complete (monitor by TLC or GC).
-
Perform a work-up by extracting the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude cyclobutanone by distillation.
-
Protocol: General Epoxidation of an Alkene with m-CPBA
-
Apparatus: A round-bottomed flask with a magnetic stirrer.
-
Reagents:
-
Alkene precursor
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the alkene in DCM in the flask and cool to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting epoxide by flash column chromatography if necessary.
-
Protocol: Acid-Catalyzed Synthesis of 7,10-Dioxadispiro[2.2.4.2]dodecane
-
Apparatus: A flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents:
-
Epoxide precursor
-
Cyclobutanone
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Acid catalyst (e.g., a catalytic amount of sulfuric acid or p-toluenesulfonic acid)
-
-
Procedure:
-
Dissolve the epoxide and an equimolar amount of cyclobutanone in the anhydrous solvent.
-
Add a catalytic amount of the acid catalyst to the solution.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude 7,10-Dioxadispiro[2.2.4.2]dodecane by column chromatography or recrystallization.
-
Characterization and Data
The successful synthesis of 7,10-Dioxadispiro[2.2.4.2]dodecane and its intermediates would be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of characteristic signals for the cyclobutane, cyclohexane, and dioxane ring protons. The chemical shifts and coupling constants will be indicative of the spirocyclic structure. |
| ¹³C NMR | A specific number of carbon signals corresponding to the molecular symmetry. The ketal carbon will have a characteristic downfield shift. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of C₁₀H₁₆O₂. |
| Infrared (IR) Spectroscopy | Disappearance of the carbonyl stretch from cyclobutanone and the appearance of C-O ether stretches characteristic of the dioxane ring. |
Conclusion and Future Directions
This technical guide outlines a robust and scientifically sound synthetic strategy for the preparation of 7,10-Dioxadispiro[2.2.4.2]dodecane. The methodology is based on well-established and reliable organic transformations, providing a clear pathway for researchers in synthetic chemistry and drug discovery. The modularity of this approach allows for the synthesis of a variety of derivatives by modifying the epoxide and ketone precursors. The novel three-dimensional structure of 7,10-Dioxadispiro[2.2.4.2]dodecane makes it an attractive scaffold for the development of new chemical entities with potentially unique biological activities. Further studies to explore the conformational properties and biological applications of this and related dispiroketals are warranted.
References
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
BYJU'S. (n.d.). Epoxide Reactions. [Link]
- McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition.
-
Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. [Link]
- Billups, W. E., Litosh, V. A., Saini, R. K., & Daniels, A. D. (1999). Synthesis of Oxaspiropentene. Organic Letters, 1(1), 115-116.
-
University of Canterbury. (n.d.). Reactions of epoxides with neighbouring nucleophiles. [Link]
-
ResearchGate. (n.d.). Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. [Link]
-
Tokyo University of Science. (n.d.). マグネシウムカルベノイドを利用したシクロプロパンカルボニトリル類. [Link]
-
LookChem. (n.d.). Cas 52875-47-5, 7,10-Dioxadispiro[2.2.4.2]dodecane. [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 52875-47-5 Name: -. [Link]
-
PubChem. (n.d.). 7,10-dioxa-1-thiadispiro[2.2.4^{6}.2^{3}]dodecane. [Link]
-
PubChem. (n.d.). 2-{7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}. [Link]
-
SpectraBase. (n.d.). (1R,2S)-2-Phenyl-7,10-dioxadispiro[2.2.4.2]dodecane-1-carbonitrile. [Link]
-
Molbase. (n.d.). 2-(4-methylbenzoyl)-7,10-dioxadispiro[2.2.4.2]dodecane-1,1-dicarbonitrile. [Link]
-
Moshang Chemical. (n.d.). 1-[chloro-(p-tolylsulfinyl)methyl]-1-cyanomethyl-4,4.... [Link]
-
Organic Syntheses. (n.d.). Cyclobutanone. [Link]
-
Organic Syntheses. (n.d.). Cyclobutanone. [Link]
-
Cheméo. (n.d.). Chemical Properties of Dodecane (CAS 112-40-3). [Link]
-
ResearchGate. (n.d.). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]
-
Moshang Chemical. (n.d.). 7,10-dioxadispiro[2.2.4.2]dodecane-1-carbonitrile. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of epoxides. [Link]
-
The Dong Group. (2013, August 22). Synthesis of Cyclobutanone and Cyclobutenone. [Link]
-
YouTube. (2014, January 31). Using Epoxides in Synthesis. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Applications of Pharmacokinetic Principles in Drug Development. [Link]
-
ResearchGate. (n.d.). Photochemical Preparation of Cyclopropanes from Cyclobutanones. [Link]
-
PubMed. (2018, December 3). Pharmaceutical cocrystals: from serendipity to design to application. [Link]
-
MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
European Pharmaceutical Review. (2005, March 7). Applications in drug development. [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro(4.7)dodecane. [Link]
-
PubMed. (2018). Pharmaceutical Cocrystals as an Opportunity to Modify Drug Properties: From the Idea to Application: A Review. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical cocrystals: from serendipity to design to application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Cocrystals as an Opportunity to Modify Drug Properties: From the Idea to Application: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 11. tus.repo.nii.ac.jp [tus.repo.nii.ac.jp]
- 12. PubChemLite - 7,10-dioxa-1-thiadispiro[2.2.4^{6}.2^{3}]dodecane (C9H14O2S) [pubchemlite.lcsb.uni.lu]
- 13. PubChemLite - 2-{7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C16H27BO4) [pubchemlite.lcsb.uni.lu]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. 2-(4-methylbenzoyl)-7,10-dioxadispiro[2.2.4.2]dodecane-1,1-dicarbonitrile | 957498-65-6 [m.chemicalbook.com]
- 16. 7,10-dioxadispiro[2.2.4.2]dodecane-1-carbonitrile - CAS号 1233484-28-0 - 摩熵化学 [molaid.com]
